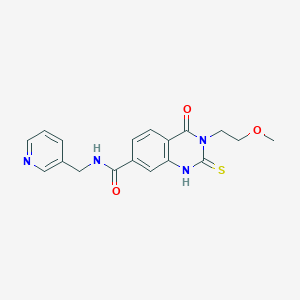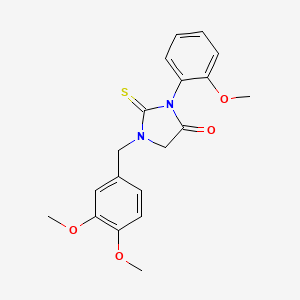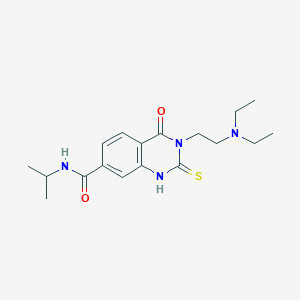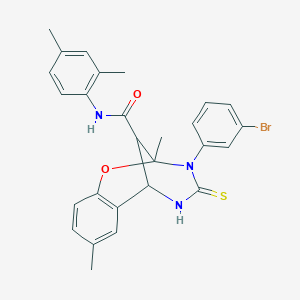![molecular formula C24H29N3O4S B11212966 N-Butyl-6-[[Ethyl(3-methylphenyl)amino]sulfonyl]-1,4-dihydro-N-methyl-4-oxo-3-quinolinecarboxamide](/img/structure/B11212966.png)
N-Butyl-6-[[Ethyl(3-methylphenyl)amino]sulfonyl]-1,4-dihydro-N-methyl-4-oxo-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-6-[[Ethyl(3-methylphenyl)amino]sulfonyl]-1,4-dihydro-N-methyl-4-oxo-3-quinolinecarboxamide (commonly referred to as EMPA) is a complex organic compound with a fascinating structure. Let’s break it down:
N-Butyl: Refers to the butyl group (four carbon atoms in a straight chain).
6-[[Ethyl(3-methylphenyl)amino]sulfonyl]:
1,4-dihydro-N-methyl-4-oxo-3-quinolinecarboxamide: This segment includes a quinoline ring system with a carboxamide group and a methyl substitution.
Preparation Methods
EMPA can be synthesized through various routes, but one common method involves Suzuki–Miyaura coupling. In this process:
Chemical Reactions Analysis
EMPA may undergo several reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Scientific Research Applications
EMPA finds applications in:
Medicine: It might exhibit pharmacological effects due to its unique structure.
Chemistry: Researchers explore its reactivity and potential synthetic applications.
Industry: EMPA could serve as a building block for other compounds.
Mechanism of Action
The precise mechanism remains an active area of study. EMPA may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
EMPA’s uniqueness lies in its combination of structural features. Similar compounds include related quinoline derivatives and sulfonyl-containing molecules.
Properties
Molecular Formula |
C24H29N3O4S |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-butyl-6-[ethyl-(3-methylphenyl)sulfamoyl]-N-methyl-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H29N3O4S/c1-5-7-13-26(4)24(29)21-16-25-22-12-11-19(15-20(22)23(21)28)32(30,31)27(6-2)18-10-8-9-17(3)14-18/h8-12,14-16H,5-7,13H2,1-4H3,(H,25,28) |
InChI Key |
OFCQKLYWAUYVDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CNC2=C(C1=O)C=C(C=C2)S(=O)(=O)N(CC)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11212888.png)
![3-(4-chlorophenyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11212894.png)
![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11212896.png)

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11212908.png)
![3-hydroxy-3-(4-methoxyphenyl)-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11212923.png)


![N-(4-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11212941.png)
![9-Chloro-5-(3-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11212948.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B11212955.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11212971.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B11212975.png)
